molecular formula C13H19NO2 B188802 (S)-methyl 3-((S)-1-phenylethylamino)butanoate CAS No. 103123-51-9

(S)-methyl 3-((S)-1-phenylethylamino)butanoate

Cat. No.: B188802
CAS No.: 103123-51-9
M. Wt: 221.29 g/mol
InChI Key: QRAFHBCFBWYWHQ-QWRGUYRKSA-N
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Description

(S)-Methyl 3-((S)-1-phenylethylamino)butanoate (CAS: 103123-51-9) is a chiral ester-amine hybrid compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . The compound’s safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Properties

IUPAC Name

methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAFHBCFBWYWHQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-((S)-1-phenylethylamino)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethylamine and methyl 3-bromobutanoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-((S)-1-phenylethylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 3-((S)-1-phenylethylamino)butanoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-methyl 3-((S)-1-phenylethylamino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as its role as a precursor in drug synthesis or its biological activity in research studies.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and physicochemical properties of (S)-methyl 3-((S)-1-phenylethylamino)butanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Analytical Data (Retention Time)
This compound C₁₃H₁₉NO₂ 221.30 Chiral (S,S) configuration; phenylethylamino side chain Not reported Not reported
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23 Trifluoroethyl group; 3,3-dimethyl substitution; (2S) configuration Not specified LCMS/HPLC data available
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 Cyclobutane ring; hydrochloride salt; methylamino substituent 100% HPLC data available
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino group; 3-oxo functionality; non-chiral backbone Not specified Not reported

Key Observations :

  • Steric and Electronic Effects: The phenylethyl group in the target compound enhances lipophilicity, whereas the trifluoroethyl group in C₉H₁₆F₃NO₂ introduces polarity and metabolic stability .
Physicochemical and Analytical Data
  • LCMS/HPLC : The trifluoroethyl and cyclobutane derivatives were characterized via LCMS and HPLC, though specific retention times are proprietary . The target compound’s analytical data is unreported, necessitating further study.
  • Solubility: The hydrochloride salt (C₇H₁₂ClNO₂) likely exhibits higher aqueous solubility than the neutral target compound .

Biological Activity

(S)-methyl 3-((S)-1-phenylethylamino)butanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a butanoate ester linked to a phenylethylamine moiety. The compound's chirality contributes to its unique interactions with biological targets, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, leading to the release of active metabolites that exert biological effects. Additionally, the phenylethylamine portion may modulate neurotransmitter systems, potentially influencing mood and pain perception.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which is crucial in treating various chronic diseases.
  • Neuroactive Properties : Given its structural similarity to neurotransmitters, it may influence central nervous system activities.

Research Findings

Recent studies have investigated the pharmacological potential of this compound through various experimental models. Below are some key findings:

StudyFocusFindings
Antimicrobial ActivityIdentified as having significant activity against certain bacterial strains.
Anti-inflammatory EffectsDemonstrated a reduction in inflammatory markers in vitro.
Neuroactive PropertiesShowed modulation of serotonin receptors in cellular assays.

Case Studies

  • Antimicrobial Efficacy : In a study examining the efficacy against Gram-positive bacteria, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Inflammatory Response Modulation : A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuropharmacological Assessment : In behavioral models assessing anxiety and depression-like symptoms, administration of this compound resulted in reduced anxiety behaviors, indicating its potential as an anxiolytic agent.

Q & A

Q. What are the key structural and stereochemical identifiers for (S)-methyl 3-((S)-1-phenylethylamino)butanoate?

The compound is characterized by its molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol) and stereochemical configuration at both the amino and ester groups. The (S,S)-configuration is critical for its chiral properties, as confirmed by optical rotation measurements and chiral HPLC . Key identifiers include:

  • CAS Number : 53118-62-0
  • Synonym : Methyl 3-[(1-phenylethyl)amino]butanoate
  • PSA (Polar Surface Area) : 38.33 Ų, indicating moderate polarity .

Q. What synthetic routes are reported for this compound?

A common method involves the nucleophilic substitution of methyl 3-aminobutanoate with (S)-1-phenylethylamine under mild acidic conditions. For example:

  • Dissolve methyl 3-aminobutanoate hydrochloride in THF.
  • Add (S)-1-phenylethylamine and a base (e.g., diisopropylethylamine) to deprotonate the amine.
  • Stir at 60°C under nitrogen for 24–48 hours.
  • Purify via reverse-phase C18 chromatography (acetonitrile/water) to isolate the product .

Q. How is the stereochemical purity of the compound validated?

Chiral HPLC using columns like Chiralpak IA or IB (mobile phase: hexane/isopropanol with 0.1% diethylamine) resolves enantiomers. The retention time and optical rotation ([α]D²⁵ = -40° to -45° for the (S,S)-isomer) are compared to standards .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Use kinetic resolution with chiral auxiliaries (e.g., (S)-1-phenylethylamine) to bias the reaction pathway.
  • Employ asymmetric catalysis, such as Jacobsen’s thiourea catalysts, to enhance stereoselectivity.
  • Monitor ee via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve contradictions in reported physicochemical properties?

Discrepancies in melting points or solubility can arise from polymorphic forms or impurities. Use orthogonal methods:

  • DSC/TGA : Differentiate polymorphs by thermal behavior.
  • PXRD : Confirm crystalline structure.
  • LC-MS/MS : Detect trace impurities (<0.1%) that may alter properties .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

The (S,S)-configuration enhances binding to chiral targets (e.g., GPCRs or enzymes). For example:

  • In vitro assays : Compare IC₅₀ values of (S,S)- and (R,R)-isomers against target receptors.
  • Molecular docking : Simulate interactions using software like AutoDock Vina to explain stereospecificity .

Q. What strategies improve stability during storage?

  • Salt formation : Convert the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) to enhance hygroscopic stability.
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Optimize reaction stoichiometry: A 1.2:1 molar ratio of (S)-1-phenylethylamine to methyl 3-aminobutanoate minimizes side reactions.
  • Switch to continuous-flow reactors for better heat/mass transfer and reduced reaction time (from 48 hours to 6–8 hours) .

Q. What computational tools predict metabolic pathways for this compound?

  • Use MetaSite or GLORYx to identify potential cytochrome P450 oxidation sites (e.g., N-dealkylation at the phenylethylamino group).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-methyl 3-((S)-1-phenylethylamino)butanoate

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